6-hydroxy-4,4-dimethyl-3,4-dihydro-2H-1-benzopyran-2-one

Antioxidant Lipid peroxidation Hydrocoumarin

Researchers studying lipid peroxidation or HAT kinetics require simplified probes free from the membrane-anchoring effects of natural tocopherols. This compound delivers the minimal radical-trapping motif of α-tocopherol in a stable, non-hepatotoxic hydrocoumarin scaffold. - **Core Value**: A 6-hydroxychroman model with saturated 3,4-bond; no CYP2A6-mediated epoxidation risk. - **Key Parameters**: Calculated logP ~1.98, PSA 46.53 Ų; intermediate lipophilicity for membrane partitioning studies. - **Supply**: BenchChem provides research-grade material with global shipping options.

Molecular Formula C11H12O3
Molecular Weight 192.214
CAS No. 29423-72-1
Cat. No. B2954336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-hydroxy-4,4-dimethyl-3,4-dihydro-2H-1-benzopyran-2-one
CAS29423-72-1
Molecular FormulaC11H12O3
Molecular Weight192.214
Structural Identifiers
SMILESCC1(CC(=O)OC2=C1C=C(C=C2)O)C
InChIInChI=1S/C11H12O3/c1-11(2)6-10(13)14-9-4-3-7(12)5-8(9)11/h3-5,12H,6H2,1-2H3
InChIKeyUKYURFSTLUGMPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Identity and Physicochemical Profile


6-Hydroxy-4,4-dimethyl-3,4-dihydro-2H-1-benzopyran-2-one (C₁₁H₁₂O₃, MW 192.21 g/mol) is a synthetic 3,4-dihydrocoumarin bearing a phenolic hydroxyl at position 6 and a gem-dimethyl group at position 4 [1]. The saturated 3,4-bond distinguishes it from fully aromatic coumarins and eliminates the capacity to form the hepatotoxic 3,4-epoxide intermediate associated with coumarin itself [2]. This compound serves as a simplified 6-hydroxychroman model of the vitamin E pharmacophore, lacking the extended phytyl side chain and ring methyl substituents of α-tocopherol [1].

6-Hydroxychroman core: vitamin E pharmacophore mimic without phytyl chain
Saturated 3,4-bond avoids coumarin epoxide metabolite formation
4,4-Dimethyl substitution increases lipophilicity vs. unsubstituted dihydrocoumarin

Why Substitution by Other Coumarins Fails


The combination of a single 6-OH group, a saturated 3,4-bond, and a gem-dimethyl at C4 creates a substitution pattern not replicated by common in-class alternatives. Unlike 6,7-dihydroxy-4,4-dimethylhydrocoumarin, the mono-hydroxy analog lacks the catechol moiety that drives both stronger radical scavenging and pro-oxidant risk [1]. Compared with unsubstituted 3,4-dihydrocoumarin, the 6-OH and 4,4-dimethyl groups substantially alter logP (predicted ~1.98), hydrogen bonding capacity (PSA 46.53 Ų), and steric environment around the lactone carbonyl . These differences directly affect partitioning into lipid bilayers, metabolic stability, and the balance between antioxidant efficacy and cytotoxicity—parameters that cannot be extrapolated from structurally distinct coumarins or chromanols.

6,7-Dihydroxy analog

Catechol moiety introduces pro-oxidant risk and higher cytotoxicity; mono-hydroxy scaffold may provide cleaner antioxidant readouts.

Unsubstituted dihydrocoumarin

Lower lipophilicity (ΔLogP ≈ −0.9) alters membrane partitioning and metabolic stability; direct substitution requires validation.

Quantitative Differentiation Evidence


Antioxidant Efficacy in Solution vs. α-Tocopherol

In a head-to-head comparative study of seven hydrocoumarins, the hydrocoumarin class as a whole exhibited a higher induction period than α-tocopherol (α-Toc) for both tetralin and linoleic acid oxidation in homogeneous solution, while α-Toc showed a slower rate of oxygen absorption during the induction period [1]. The study included 6-hydroxy-4,4-dimethyl-3,4-dihydro-2H-1-benzopyran-2-one as a structural subclass representative; however, the published abstract and available excerpts highlight quantitative data preferentially for the 6,7-dihydroxy analog rather than the mono-hydroxy target compound. The target compound's single 6-OH phenolic hydrogen is expected to confer chain-breaking antioxidant activity via hydrogen atom transfer (HAT) at a magnitude intermediate between unsubstituted dihydrocoumarin and the dihydroxy analog, consistent with the established structure-activity relationship that antioxidant potency scales with phenolic OH count in the coumarin series [2].

Antioxidant class comparison
Class-level inference
Induction period (class): Hydrocoumarins > α-Tocopherol in tetralin and linoleic acid oxidation. Individual compound data not reported.
Supports chromanol scaffold radical-trapping role; target performance not isolated.
Single study (Nishiyama et al. 2001); individual compound validation needed.
Antioxidant Lipid peroxidation Hydrocoumarin

Cytotoxicity: Mono-Hydroxy vs. Dihydroxy Analogs

The 6,7-dihydroxy-4,4-dimethylhydrocoumarin analog demonstrated less cytotoxicity toward human fibroblasts than the synthetic antioxidant 2,6-di-t-butyl-4-methylphenol (BHT) [1]. The absence of the second hydroxyl at C7 in the target compound is structurally predicted to further reduce both direct radical-generating (pro-oxidant) capacity and electrophilic quinone formation potential, which are associated with catechol-bearing coumarins [2]. No direct cytotoxicity comparison between the mono-hydroxy target and the 6,7-dihydroxy analog was identified in the accessed literature, representing a significant evidence gap.

Cytotoxicity profile
Supporting evidence
6,7-Dihydroxy analog less cytotoxic than BHT; target predicted lower cytotoxicity due to absence of catechol.
Mono-hydroxy derivative may reduce redox-cycling artifacts in cell-based assays.
No direct cytotoxicity data for target compound; catechol liability inferred.
Cytotoxicity Fibroblast Safety screening

Metabolic Safety: Saturated 3,4-Bond vs. Coumarin

Coumarin is metabolized via CYP2A6 to a 3,4-epoxide intermediate implicated in hepatotoxicity, whereas 3,4-dihydrocoumarin lacks the 3,4-double bond and cannot form this reactive epoxide [1]. The target compound, containing a saturated 3,4-bond, shares this metabolic safety advantage. This is a binary structural differentiation (present/absent toxification pathway) with direct regulatory and experimental design implications, as the FDA has classified unsubstituted coumarin as a substance not generally recognized as safe (GRAS) in food based on hepatotoxicity concerns [2].

3,4-Epoxide formation
Class-level inference
Target No 3,4-double bond; epoxidation pathway absent
Coumarin 3,4-double bond present; CYP2A6-mediated epoxidation
3,4-Dihydro scaffold avoids metabolic activation liability associated with coumarin hepatotoxicity.
Binary structural differentiation; critical for in vivo study design.
Toxicology 3,4-epoxide Metabolic activation

Lipophilicity vs. Unsubstituted Dihydrocoumarin

The calculated partition coefficient (LogP) of the target compound is 1.98 , approximately 0.8–1.0 log units higher than unsubstituted 3,4-dihydrocoumarin (LogP ~1.1) [1]. This difference arises from the 4,4-dimethyl substitution, which increases hydrophobicity and is predicted to enhance membrane partitioning. The polar surface area (PSA) of 46.53 Ų remains favorable for passive membrane permeability. This is a computed property difference rather than experimentally measured distribution data; experimental logD₇.₄ values were not identified in the accessed literature.

Lipophilicity (LogP)
Supporting evidence
1.98 Δ +0.9 vs. unsubstituted
Enhanced membrane partitioning predicted from 4,4-dimethyl substitution.
Computed LogP; experimental logD not available.
LogP Lipophilicity Membrane partitioning

Research and Industrial Application Scenarios


Vitamin E Pharmacophore Mechanistic Studies

The 6-hydroxy-4,4-dimethyl-3,4-dihydro-2H-1-benzopyran-2-one structure captures the 6-hydroxychroman core that is the minimal radical-trapping motif of α-tocopherol [1]. Researchers studying hydrogen atom transfer (HAT) kinetics, structure-activity relationships of phenolic antioxidants, or the intrinsic reactivity of the chromanol ring can use this compound as a simplified probe free from the solubility, aggregation, and membrane-anchoring effects imposed by the phytyl chain present in natural tocopherols.

Non-Hepatotoxic Scaffold for In Vivo Studies

Because the compound lacks the 3,4-double bond required for CYP2A6-mediated epoxidation, it avoids the hepatotoxic 3,4-epoxide metabolite pathway of coumarin [1]. This makes it suitable for long-term in vivo studies, dietary supplementation experiments, or any context where coumarin's known liver toxicity would be a confounding variable or a regulatory barrier [2].

Lipid Peroxidation in Membrane Models

The compound's calculated LogP of ~1.98 and its structural membership in the hydrocoumarin class—which has demonstrated induction period extension exceeding α-tocopherol in tetralin and linoleic acid homogeneous oxidation systems [1]—position it as a candidate for mechanistic lipid peroxidation research. Its intermediate lipophilicity may offer experimental advantages over both highly lipophilic tocopherols and poorly membrane-partitioning polar antioxidants.

Synthetic Intermediate for Bioactive Chromanols

The compound serves as a versatile synthetic intermediate toward more complex 6-hydroxychroman derivatives including tocopherol analogs, as demonstrated in the patent literature for cholesterol-lowering and cardioprotective benzopyran agents [1]. The 4,4-dimethyl substitution provides steric stabilization of the chroman ring, and the 6-OH group serves as a functional handle for further derivatization (e.g., etherification, esterification, or glycosylation).

Application
Selection Property
Validation Focus
Vitamin E pharmacophore mechanistic studies
6-Hydroxychroman core; no phytyl chain interference
HAT kinetics, SAR of phenolic antioxidants
Non-hepatotoxic scaffold for in vivo studies
Saturated 3,4-bond; no CYP2A6 epoxidation
Liver toxicity endpoints in rodent models
Lipid peroxidation in membrane models
Calculated LogP ~1.98; hydrocoumarin class antioxidant profile
Induction period in lipid oxidation assays; membrane partitioning
Synthetic intermediate for bioactive chromanols
6-OH functional handle; 4,4-dimethyl steric stabilization
Derivatization efficiency; purity of tocopherol analogs
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